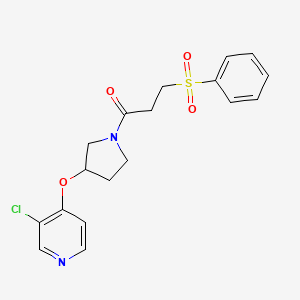
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step organic reactions, starting with the chlorination of pyridine to form 3-chloropyridine. This intermediate is then reacted with pyrrolidine and phenylsulfonyl propanone under controlled conditions.
Industrial Production Methods: : Scaling up to industrial levels requires optimizing reaction conditions to increase yield and purity. Factors such as solvent choice, reaction temperature, and time are meticulously controlled.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can be oxidized under harsh conditions.
Reduction: : Typically resistant to reduction due to the stability of its substituents.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄ or H₂O₂ for oxidation.
Reducing agents: : NaBH₄ is ineffective due to its resistance.
Substitution: : Catalysts like palladium for facilitating reactions.
Major Products
Oxidation: : Forms sulfoxides and sulfones.
Substitution: : Leads to a variety of derivatives depending on the nucleophiles or electrophiles used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate: : Used in the synthesis of more complex molecules.
Biology
Bioactive Compounds: : Potential precursor for designing biologically active molecules.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic properties.
Industry
Material Science: : Potential use in designing advanced materials.
Wirkmechanismus
This compound interacts with biological molecules by binding to specific receptors or enzymes, modifying their function. Its molecular structure allows it to participate in a range of biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: : The 3-chloropyridin-4-yl moiety provides unique reactivity and biological activity.
Similar Compounds
1-(3-Chloropyridin-4-yl)piperidine-3-sulfonamide
1-(3-Chloropyridin-4-yl)-2-phenylsulfonyl-1-pyrrolidine
These compounds share structural motifs, but the presence of different functional groups alters their chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-12-20-9-6-17(16)25-14-7-10-21(13-14)18(22)8-11-26(23,24)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVMJZNOYFTFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
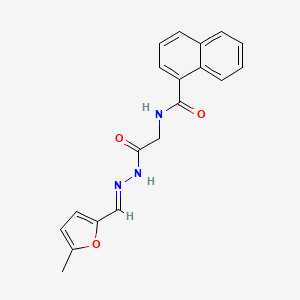
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
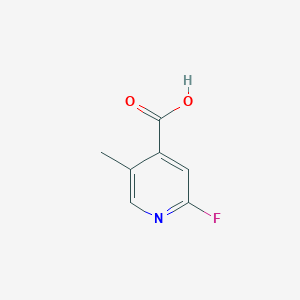
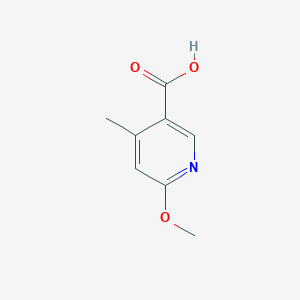
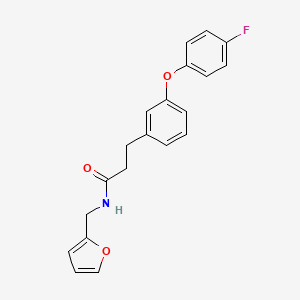
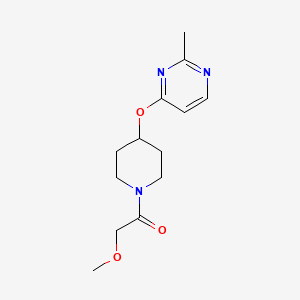
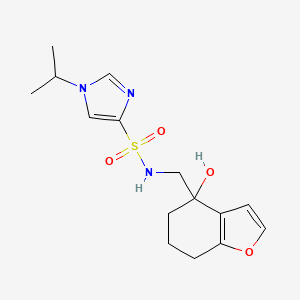
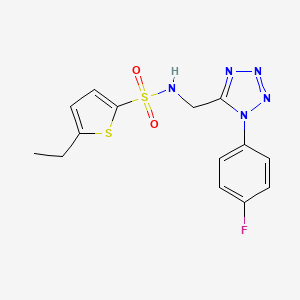
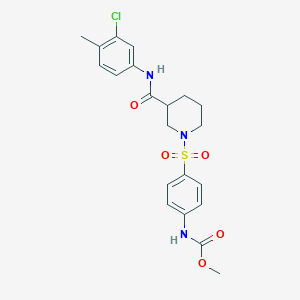
![2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)
![7-ETHYL-3-METHYL-8-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2673372.png)
